5-Cyano-2-methylnicotinamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-methylnicotinamide can be achieved through various methods. One common approach involves the reaction of 2-methylnicotinamide with a cyanating agent such as cyanogen bromide or sodium cyanide under controlled conditions. The reaction typically takes place in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in various substituted derivatives of this compound .
Scientific Research Applications
5-Cyano-2-methylnicotinamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as an antitumor agent and its role in modulating biological pathways.
Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Cyano-2-methylnicotinamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Cyano-2,4,6-substituted pyrimidine derivatives: These compounds share the cyano group and have been studied for their antitumor activity.
Nicotinamide derivatives: Other derivatives of nicotinamide, such as 2-chloro-N-(2-chlorophenyl)nicotinamide, have been investigated for their antibacterial and antibiofilm properties.
Uniqueness
5-Cyano-2-methylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-cyano-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H7N3O/c1-5-7(8(10)12)2-6(3-9)4-11-5/h2,4H,1H3,(H2,10,12) |
InChI Key |
OFJJFLBMECWQOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C#N)C(=O)N |
Origin of Product |
United States |
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